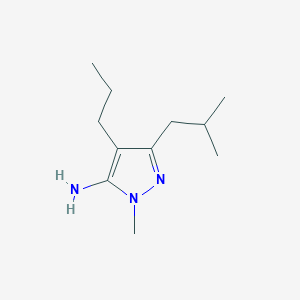
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their wide range of physiological and pharmacological activities .
准备方法
The synthesis of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction conditions typically involve mild temperatures and the use of reducing agents . Industrial production methods may involve bulk custom synthesis and procurement .
化学反应分析
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
作用机制
The mechanism of action of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound exhibits significant nucleophilicity and basicity, allowing it to participate in various biochemical reactions . The compound can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
相似化合物的比较
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
- N,1,3-trimethyl-1H-pyrazol-5-amine
- 5-amino-1,3-dimethylpyrazole These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .
生物活性
3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| CAS No. | 1571074-32-2 |
| Molecular Formula | C11H16N4 |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=NN(C(=C1)CC)C(C)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It is believed to interact with certain receptors, potentially influencing signal transduction pathways that are critical in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains and fungi. For example, derivatives have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Studies have shown that it can inhibit cancer cell proliferation, with mechanisms involving cell cycle arrest and apoptosis induction. For instance, docking studies indicate that it may bind effectively to the colchicine site on tubulin, disrupting microtubule formation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro assays revealed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Anti-inflammatory Effects : In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound, supporting its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research utilizing molecular docking simulations has elucidated how the compound interacts with target proteins, providing insights into its mechanism of action at a molecular level .
属性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
2-methyl-5-(2-methylpropyl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-9-10(7-8(2)3)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3 |
InChI 键 |
NGMNKRVMPJFEDA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N(N=C1CC(C)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















